6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Description
6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H17N7O and its molecular weight is 323.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is related to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which is known for its diverse pharmacological activities . This scaffold is known to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The compound’s interaction with its targets is likely due to its ability to form specific interactions with different target receptors . This is facilitated by the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core .
Biochemical Pathways
The affected pathways are likely to be those associated with the enzymes that the compound targets. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, cholinesterase is involved in nerve impulse transmission, and aromatase is involved in the biosynthesis of estrogens . The downstream effects of these interactions would depend on the specific enzyme being targeted and the physiological context.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway being affected. For instance, inhibition of carbonic anhydrase could affect pH regulation, while inhibition of aromatase could affect estrogen levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form hydrogen bonds could be influenced by the pH of the environment .
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16-6-3-13(12-1-2-12)19-22(16)9-11-7-21(8-11)15-5-4-14-18-17-10-23(14)20-15/h3-6,10-12H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZNGVYERAZVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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